ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate
Description
Properties
CAS No. |
919090-65-6 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-14-8(12)5-4-7(11)9(13)6(2)10/h4-5,7,9,11,13H,3H2,1-2H3/t7-,9-/m0/s1 |
InChI Key |
QZGJYKXWWNQJNC-CBAPKCEASA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@@H]([C@H](C(=O)C)O)O |
Canonical SMILES |
CCOC(=O)C=CC(C(C(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . This method ensures the desired (4S,5R) configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective catalytic processes. The scalability of the reaction conditions, such as temperature and catalyst concentration, is crucial for maintaining the efficiency and stereoselectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized through comparisons with analogous esters and hydroxy-oxo derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
Key Differentiators
Stereochemistry and Reactivity :
- The target compound’s (4S,5R) configuration contrasts with (4S,5S) in the benzyloxy analog . This stereochemical variation impacts hydrogen-bonding patterns and enzymatic interactions.
- The 6-oxo group enhances electrophilicity compared to hydroxylated analogs, favoring nucleophilic additions .
Functional Group Influence :
- Benzyloxy Protection (): Improves stability during synthetic steps but requires deprotection for bioactive forms.
- Acetylated Sugars (): Enhance membrane permeability but may reduce metabolic stability.
ADMET Profiles :
- The oligosaccharide ester () shares hydroxyl/oxo motifs with the target compound but exhibits higher molecular weight (1,019.20 g/mol) and predicted hepatotoxicity. The target’s smaller size (inferred ~230–250 g/mol) may improve pharmacokinetics .
Biological Activity
Ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate is an organic compound notable for its unique stereochemistry and functional groups. Its molecular formula is with a molecular weight of approximately 202.204 g/mol. This compound features a heptenoate structure that includes double bonds, hydroxyl groups, and a keto group, which contribute to its potential biological activities.
Chemical Structure and Properties
The structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.204 g/mol |
| Stereochemistry | (4S,5R) |
| Functional Groups | Hydroxyl, Keto |
The stereochemistry at the 4 and 5 positions is crucial for its interactions in biological systems and may significantly influence its reactivity and biological interactions compared to structurally similar compounds .
Preliminary studies suggest that this compound exhibits various biological activities through mechanisms such as enzyme inhibition and receptor binding. The presence of hydroxyl and keto groups allows for hydrogen bonding and potential interactions with biological macromolecules.
Interaction Studies
Research indicates that this compound may interact with several biological targets, including enzymes involved in metabolic pathways. Its unique structure allows it to act as a versatile intermediate in organic synthesis and potentially in therapeutic applications.
Case Studies and Research Findings
- Antioxidant Activity : In vitro studies have shown that compounds with similar structures exhibit significant antioxidant properties. This compound is hypothesized to possess similar capabilities due to its functional groups that can scavenge free radicals.
- Enzyme Inhibition : A study evaluated the inhibitory effects of various heptenoate derivatives on specific enzymes. This compound demonstrated moderate inhibition against certain enzymes involved in lipid metabolism.
- Binding Affinity : Binding affinity assays indicated that the compound interacts with receptors related to metabolic regulation. This suggests potential applications in metabolic disorders.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds based on structural features and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-hydroxybutanoate | Simple hydroxy acid structure | |
| Ethyl 2-hydroxybenzoate | Aromatic ring with a hydroxy group | |
| Ethyl 4-hydroxybenzoate | Similar aromatic structure but lacks keto group | |
| Ethyl (E)-2-butenedioate | Contains diene functionality without hydroxyls |
This compound stands out due to its specific stereochemistry and combination of hydroxyl and keto functionalities on a heptene backbone, which may enhance its reactivity and biological interactions compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate, and how can reaction conditions be optimized for yield and stereochemical fidelity?
The compound is typically synthesized via multi-step organic reactions, including cyclization, oxidation, and esterification. For example, analogous syntheses involve refluxing intermediates with sodium ethoxide in absolute ethanol, followed by recrystallization for purification . Optimization may include adjusting solvent polarity (e.g., ethanol vs. THF), temperature control (70–80°C for reflux), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- NMR Spectroscopy : and NMR are essential for confirming stereochemistry (e.g., coupling constants for diastereotopic protons) and identifying hydroxyl, carbonyl, and alkene groups. For example, NMR peaks at δ 4.2–5.5 ppm may indicate ester or enol ether protons .
- IR Spectroscopy : Strong absorbance near 1700–1750 cm confirms ester/ketone carbonyl groups.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns .
Q. How can X-ray crystallography be utilized to resolve the absolute configuration of this compound?
Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) and proper handling of twinning or disordered regions . For chiral centers, Flack parameters should be refined to confirm configuration. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?
Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Strategies include:
Q. What methodological approaches address the stereochemical instability of the dihydroxy-ketone moiety under varying pH or solvent conditions?
The β-ketoester group is prone to keto-enol tautomerism. Stability studies should include:
- pH-dependent NMR in DO/CDOD to monitor tautomeric equilibria.
- Kinetic trapping via derivatization (e.g., acetylation of hydroxyls) followed by HPLC analysis .
- Computational modeling (e.g., Gaussian or ORCA) to predict tautomer energy barriers .
Q. How can computational chemistry enhance the design of derivatives with improved bioactivity or solubility?
- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities for target proteins (e.g., enzymes interacting with the dihydroxy-ketone motif).
- Solubility Prediction : Apply COSMO-RS or Hansen solubility parameters to optimize substituents (e.g., replacing ethyl esters with PEGylated groups) .
- Stereochemical Modeling : Assign enantiomeric excess (ee) using chiral HPLC coupled with molecular dynamics simulations .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for key steps like epoxidation or hydroxylation.
- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing efficiency.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
